1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine
Overview
Description
Scientific Research Applications
Therapeutic Uses and Drug Design
Piperazine derivatives are recognized for their broad therapeutic potential. They are involved in the development of drugs with various pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetics and pharmacodynamics of the molecules, highlighting the scaffold's flexibility in drug discovery for diverse diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Piperazine scaffolds have shown promising results against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This indicates their potential as a key building block in the development of safer, selective, and cost-effective anti-mycobacterial agents, addressing a significant global health challenge (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Antidepressants and Antipsychotics
The presence of a piperazine substructure in antidepressants and antipsychotic drugs is noteworthy, as it is believed to contribute to specific binding conformations, thus enhancing their efficacy. Piperazine-based compounds are being actively researched for their potential in treating depression and psychosis, suggesting a pivotal role in the development of novel therapeutic agents in these areas (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).
Anti-Infective Agents
The structural versatility of piperazine derivatives extends to the development of anti-infective agents. For instance, Macozinone (PBTZ169), a piperazine-benzothiazinone derivative, is undergoing clinical studies for tuberculosis treatment, demonstrating the compound's importance in addressing infectious diseases (Makarov & Mikušová, 2020).
Metabolic Cytoprotection
Piperazine derivatives like Trimetazidine exhibit cytoprotective effects in ischemic conditions without major hemodynamic changes, highlighting their role in metabolic cytoprotection and the potential for treating angina pectoris and other ischemic conditions (Cargnoni, Pasini, Ceconi, Curello, & Ferrari, 1999).
Safety And Hazards
- Safety Data : Refer to the MSDS for detailed safety information.
properties
IUPAC Name |
1-[3-(2-methoxyethoxy)phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-9-10-17-13-4-2-3-12(11-13)15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQPZPWCYWVQCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695802 | |
Record name | 1-[3-(2-Methoxyethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine | |
CAS RN |
862168-49-8 | |
Record name | 1-[3-(2-Methoxyethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 862168-49-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.